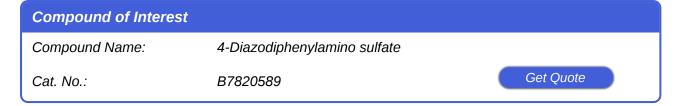


Spectroscopic Characterization of 4-Diazodiphenylamino Sulfate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **4-diazodiphenylamino sulfate**, a diazonium compound used as a dye and chemical intermediate. Due to the limited availability of public spectral data for this specific molecule, this document presents representative data based on the known chemical structure and typical values for its functional groups. Detailed experimental protocols for acquiring Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra are also provided, alongside a logical workflow for such a chemical characterization.

Data Presentation

The following tables summarize the expected quantitative spectral data for **4-diazodiphenylamino sulfate**. This data is representative and intended to guide researchers in their analytical endeavors.

Table 1: Representative UV-Vis Spectral Data

Parameter	Value	Solvent
λтах	~380 nm	Water or Methanol
Molar Absorptivity (ε)	Concentration-dependent	-



Note: The absorption maximum (λ max) is attributed to the $\pi \to \pi$ electronic transitions within the conjugated system of the diazonium salt.*

Table 2: Representative Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity Assignment		
~2260	Strong	N≡N stretch (diazonium group)	
3300-3500	Medium, Broad	N-H stretch (secondary amine)	
3000-3100	Medium	Aromatic C-H stretch	
1580-1600	Strong	C=C aromatic ring stretch	
1450-1550	Strong	C=C aromatic ring stretch	
~1230	Strong	S=O stretch (sulfate anion)	
1080-1110	Strong	S=O stretch (sulfate anion)	
800-850	Strong	p-disubstituted C-H bend	

Note: The IR spectrum is characterized by the strong diazonium stretch, features of the diphenylamine backbone, and strong absorptions from the sulfate counter-ion.

Table 3: Representative ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.20 - 7.80	Multiplet	9Н	Aromatic protons (C ₆ H ₅ and C ₆ H ₄)
~10.0	Singlet	1H	N-H proton

Note: The spectrum is expected to show a complex multiplet in the aromatic region. The exact chemical shifts and coupling constants would depend on the solvent and the electronic effects of the diazonium and amino groups. A deuterated solvent such as DMSO- d_6 would be suitable for observing the N-H proton. In D_2O , this proton would exchange and the peak would disappear.



Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for a solid, organic salt like **4-diazodiphenylamino sulfate**.

UV-Visible (UV-Vis) Spectroscopy Protocol

This protocol outlines the measurement of the UV-Vis absorption spectrum of a dye in solution.

- Solution Preparation:
 - Accurately weigh approximately 5-10 mg of 4-diazodiphenylamino sulfate.
 - Dissolve the solid in a suitable solvent (e.g., deionized water or methanol) in a 100 mL
 volumetric flask to create a stock solution.[1] Ensure the solid is completely dissolved.
 - Perform a serial dilution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.[1][2]
- Instrumentation and Measurement:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.
 [3]
 - Select the desired wavelength range for the scan, typically from 200 to 800 nm for a colored dye.[3][4]
 - Fill a quartz cuvette with the pure solvent to be used as a blank.[4][5]
 - Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.[5]
 - Rinse the cuvette with the sample solution before filling it approximately three-quarters full.
 [4]
 - Wipe the transparent sides of the cuvette with a lint-free cloth and place it in the sample holder.[4]



 Initiate the scan to record the absorbance spectrum. The peak absorbance value corresponds to the λmax.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

This protocol describes the analysis of a solid sample using the KBr pellet method, which is common for obtaining high-quality IR spectra of solids.

- Sample Preparation (KBr Pellet Method):
 - Weigh approximately 1-2 mg of 4-diazodiphenylamino sulfate and 100-200 mg of dry,
 IR-grade potassium bromide (KBr) powder.[6]
 - Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7]
 - Transfer a portion of the mixture to a pellet die.
 - Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[6]
- Instrumentation and Measurement:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Run a background scan without the sample to account for atmospheric CO₂ and water vapor.
 - Run the sample scan to obtain the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.[8]
 - Process the resulting spectrum (e.g., baseline correction) using the instrument software.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol



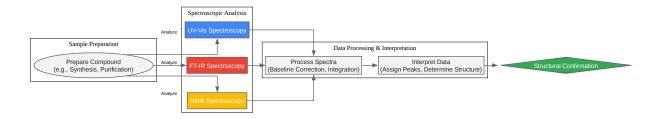
This protocol details the steps for acquiring a ¹H NMR spectrum of a soluble organic compound.

- Sample Preparation:
 - Weigh approximately 5-10 mg of 4-diazodiphenylamino sulfate.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.[9] The choice of solvent is critical; deuterated solvents are used to avoid large solvent proton signals that would overwhelm the sample signals.[9]
 [10]
 - Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.
- Instrumentation and Measurement:
 - The NMR spectrometer uses a strong superconducting magnet.[9][10] Carefully insert the NMR tube into the spinner turbine and adjust its depth.
 - Place the sample into the NMR probe.
 - The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to optimize its homogeneity.
 - Set the acquisition parameters, including the number of scans, pulse width, and acquisition time.
 - Acquire the spectrum. The resulting Free Induction Decay (FID) is then subjected to a
 Fourier Transform by the instrument's computer to generate the final NMR spectrum.[11]
 - Process the spectrum by phasing, baseline correction, and referencing the chemical shifts (the residual solvent peak is often used as a secondary reference).
 - Integrate the peaks to determine the relative ratios of protons in different environments.

Visualizations

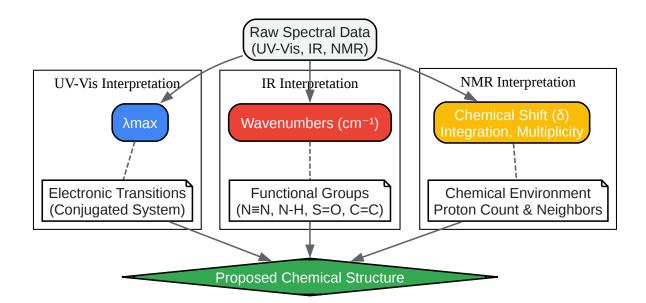


The following diagrams illustrate the logical workflows and relationships relevant to the spectroscopic analysis of a chemical compound like **4-diazodiphenylamino sulfate**.



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Caption: Workflow for Spectroscopic Characterization.





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Caption: Logic for Structural Elucidation from Spectra.

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